3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
“3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenoxy and fluorophenyl groups in the molecule suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using 4-chlorophenol and suitable acylating agents.
Amidation Reaction: The acetamido group can be formed through an amidation reaction between an acyl chloride derivative and an amine.
Final Coupling: The final step involves coupling the benzofuran core with the chlorophenoxyacetamido and fluorophenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of “3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-chlorophenoxy)acetamido)-N-(4-methylphenyl)benzofuran-2-carboxamide
- 3-(2-(4-bromophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- 3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzothiophene-2-carboxamide
Uniqueness
The uniqueness of “3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4/c24-14-5-11-17(12-6-14)30-13-20(28)27-21-18-3-1-2-4-19(18)31-22(21)23(29)26-16-9-7-15(25)8-10-16/h1-12H,13H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUNXDCKQIWKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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